2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Description

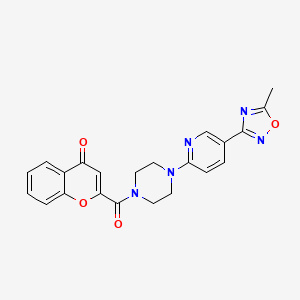

2-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a heterocyclic compound featuring three key structural motifs:

- Chromen-4-one core: A bicyclic system with a ketone group at position 4, known for its role in bioactive molecules (e.g., anti-inflammatory, antimicrobial agents) .

- Piperazine linker: A six-membered ring with two nitrogen atoms, enhancing solubility and enabling interactions with biological targets via hydrogen bonding .

- Pyridinyl-1,2,4-oxadiazole substituent: The pyridine ring at position 2 is substituted with a 5-methyl-1,2,4-oxadiazole, a moiety that improves metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-14-24-21(25-31-14)15-6-7-20(23-13-15)26-8-10-27(11-9-26)22(29)19-12-17(28)16-4-2-3-5-18(16)30-19/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHVDWLKBXATOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in various other physiological processes.

Mode of Action

The compound acts as a bifunctional molecule, with one end containing a cereblon ligand that binds to the E3 ubiquitin ligase, and the other end containing a moiety that binds to the Androgen Receptor. This configuration places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor.

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway , a system that controls the degradation of proteins within the cell. By bringing the Androgen Receptor into proximity with the ubiquitin ligase, the compound promotes the tagging of the receptor with ubiquitin molecules. This “ubiquitination” marks the receptor for degradation by the proteasome, a large protein complex responsible for breaking down unneeded or damaged proteins.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor. This can have various effects depending on the context, but in cancer cells that rely on androgen signaling for growth and survival, this can lead to cell death or reduced proliferation.

Biological Activity

The compound 2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chromone moiety : A bicyclic structure that contributes to various biological activities.

- Piperazine ring : Known for its role in drug development and interaction with biological targets.

- Oxadiazole and pyridine substituents : These groups are often associated with antimicrobial and antitumor activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperazine derivatives.

- Modulation of Receptor Activity : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the compound's antimicrobial properties against a range of pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | 20 |

| Escherichia coli | 32 µg/mL | 15 |

| Candida albicans | 8 µg/mL | 22 |

| Leishmania donovani | 12 µg/mL | 18 |

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential for antifungal applications .

Anticancer Activity

Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. The following table summarizes the IC50 values against various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results suggest that the compound may serve as a lead for further development in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : A study focused on the efficacy of the compound against Leishmania donovani demonstrated a significant reduction in parasite load in infected macrophages. The study reported an EC50 value of approximately 5 µM, indicating potent activity against intracellular forms of the parasite .

- Case Study on Anticancer Properties : Another investigation into the anticancer properties revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Pharmacological and Physicochemical Properties

Physicochemical Properties

| Property | Target Compound | 1396883-92-3 | 919496-35-8 | GR127935 |

|---|---|---|---|---|

| Molecular Weight | ~467.45 g/mol | 383.40 g/mol | 379.47 g/mol | ~600 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 | 4.1 |

| Hydrogen Bond Acceptors | 8 | 7 | 6 | 9 |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.